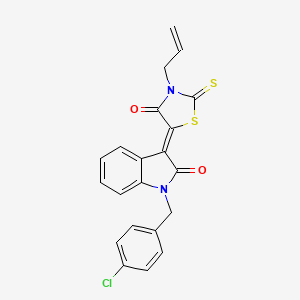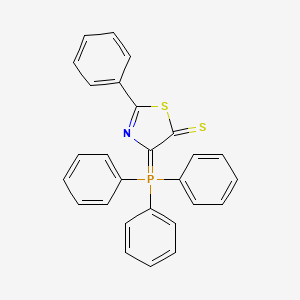
2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride is an organic compound with the molecular formula C18H12O4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and succinic anhydride, a cyclic dicarboxylic anhydride
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride typically involves the reaction of 9,10-dihydro-9,10-dioxoanthracene with succinic anhydride. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, under reflux conditions. The reaction mixture is then purified by recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through advanced purification techniques.
化学反应分析
Types of Reactions
2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the anhydride group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学研究应用
2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer agents.
作用机制
The mechanism of action of 2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride is not fully understood. its biological activity is thought to be related to its ability to interact with cellular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity and leading to various biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
9,10-Dihydro-9,10-dioxoanthracene: A precursor in the synthesis of 2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride.
Anthraquinone: A structurally related compound with similar oxidation properties.
Succinic anhydride: A key reactant in the synthesis of the target compound.
Uniqueness
This compound is unique due to its combination of anthracene and succinic anhydride moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research in various scientific fields.
属性
CAS 编号 |
18344-68-8 |
|---|---|
分子式 |
C18H12O4 |
分子量 |
292.3 g/mol |
IUPAC 名称 |
3-(10-oxo-9H-anthracen-9-yl)oxolane-2,5-dione |
InChI |
InChI=1S/C18H12O4/c19-15-9-14(18(21)22-15)16-10-5-1-3-7-12(10)17(20)13-8-4-2-6-11(13)16/h1-8,14,16H,9H2 |
InChI 键 |
NVKFFQQWVARVAI-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)OC1=O)C2C3=CC=CC=C3C(=O)C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-chlorophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11966688.png)
![1-(4-Methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B11966692.png)
![benzyl {[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B11966699.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11966700.png)

![(5Z)-3-sec-butyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966706.png)
![isopropyl (2E)-2-(2-chloro-6-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966708.png)

![methyl (2E)-7-methyl-3-oxo-5-(2-thienyl)-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966721.png)

![Dibenzyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966742.png)


